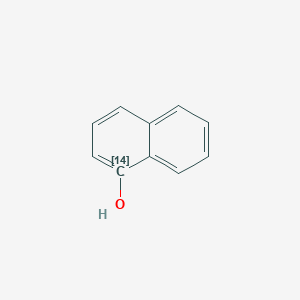

1-Naphthol-1-14C

Übersicht

Beschreibung

1-Naphthol-1-14C is a variant of 1-Naphthol, an organic compound with the formula C10H7OH . It is a fluorescent white solid . The “14C” indicates that this compound is radiolabeled, meaning it contains a radioactive isotope of carbon, carbon-14 .

Synthesis Analysis

1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis

The molecular structure of 1-Naphthol-1-14C is similar to that of 1-Naphthol, with the difference being the presence of a carbon-14 atom . Some molecules could exhibit intramolecular O–H–O interactions .Chemical Reactions Analysis

1-Naphthol undergoes various reactions due to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Physical And Chemical Properties Analysis

1-Naphthol is a colorless or white solid with a density of 1.10 g/cm3 . It has a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .Wissenschaftliche Forschungsanwendungen

Interaction with Aluminum Hydroxide

1-Naphthol-1-14C demonstrates interesting interactions with aluminum hydroxide. Research by Karthikeyan et al. (1999) explored how pH, dissolved O2 concentration, and reaction time affect the interaction of 14C-1-hydroxynaphthalene (1-naphthol) with poorly crystalline Al(OH)3(s). It was found that the sorption of 1-naphthol to Al(OH)3(s) significantly increased over time, showing a clear pH-dependent trend. This interaction suggests potential environmental and chemical applications (Karthikeyan et al., 1999).

Metabolism and Transport Studies

Studies have investigated the metabolism and transport of 1-Naphthol-1-14C in various biological systems. For example, Pekas (1972) researched the active liberation of naphthol from a carbamate in rat intestines, demonstrating different metabolic rates across different sections of the intestine. This study provides insights into how 1-Naphthol-1-14C is processed in biological systems, which can be crucial for environmental and toxicological studies (Pekas, 1972).

Oxidative Transformation and Complexation

Research has also delved into the oxidative transformation of 1-naphthol and its complexation with substances like humic acid. Karthikeyan and Chorover (2000) studied the extent of 1-naphthol complexation with humic acid as a function of various solution chemistries. Their findings highlight the role of environmental factors in the transformation and interaction of 1-naphthol-1-14C with other chemicals, which is relevant for environmental chemistry and pollution studies (Karthikeyan & Chorover, 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

1-Naphthols have been studied for their potential use in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

Eigenschaften

IUPAC Name |

naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-HRVHXUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=[14C]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451168 | |

| Record name | 1-Naphthol-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthol-1-14C | |

CAS RN |

19481-11-9 | |

| Record name | 1-Naphthol-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

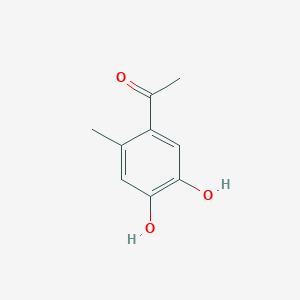

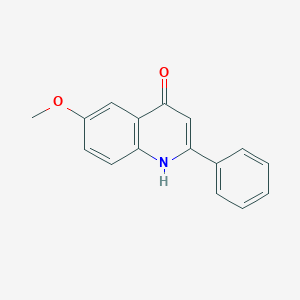

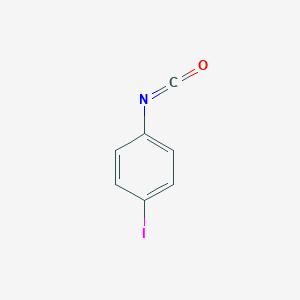

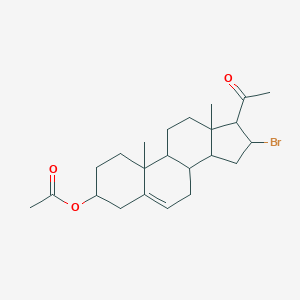

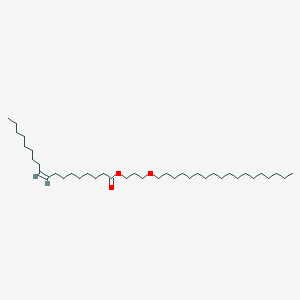

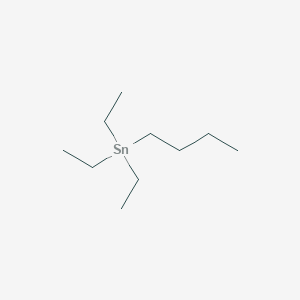

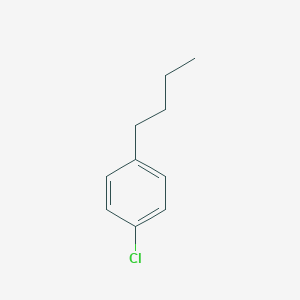

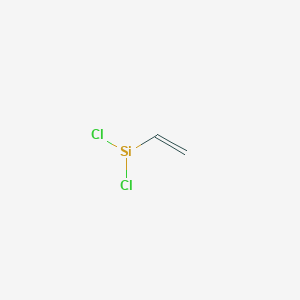

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)